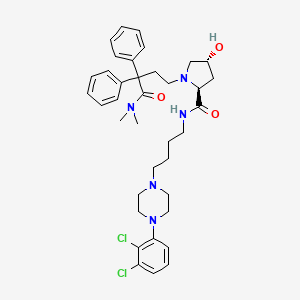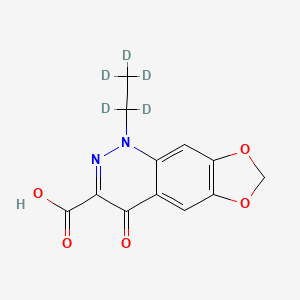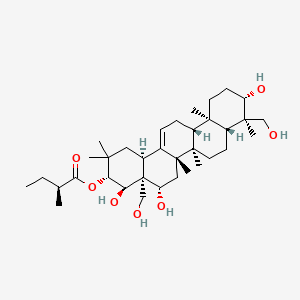
Antimicrobial agent-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial agent-27 is a synthetic compound designed to inhibit the growth of or kill microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. The primary function of this compound is to combat bacterial infections, making it a valuable tool in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-27 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to enhance the compound’s antimicrobial properties. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antimicrobial activity.
Reduction: Reduction reactions can be used to alter the compound’s structure, affecting its efficacy and stability.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that improve the compound’s antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives can be tailored to target specific types of microorganisms or to improve the compound’s stability and solubility.
Scientific Research Applications
Antimicrobial agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on bacterial growth and resistance.
Medicine: Utilized in the development of new antibiotics and antiseptics, particularly for treating drug-resistant bacterial infections.
Industry: Applied in the formulation of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
Mechanism of Action
The mechanism of action of antimicrobial agent-27 involves disrupting the cell membrane of bacteria, leading to cell lysis and death. The compound targets specific proteins and enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. By inhibiting these essential processes, this compound effectively kills or inhibits the growth of bacteria.
Comparison with Similar Compounds
Antimicrobial agent-28: Similar in structure but with different functional groups that may affect its spectrum of activity.
Antimicrobial agent-29: Another synthetic compound with a broader range of activity against both gram-positive and gram-negative bacteria.
Antimicrobial agent-30: Known for its enhanced stability and longer shelf life compared to antimicrobial agent-27.
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to target a wide range of bacterial pathogens. Its synthetic versatility allows for the creation of various derivatives, making it a valuable compound in the fight against antimicrobial resistance.
Properties
Molecular Formula |
C35H58O7 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C35H58O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h10,20,22-28,36-40H,9,11-19H2,1-8H3/t20-,22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
InChI Key |
UTHVUHCIHWGOIA-YHLPCCDPSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


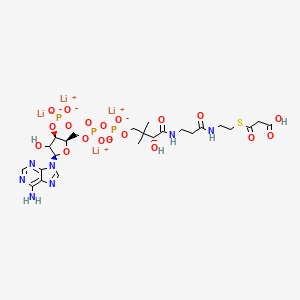



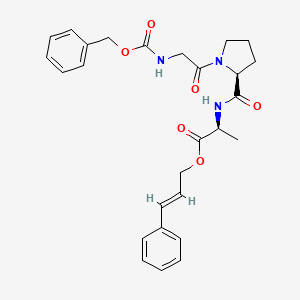
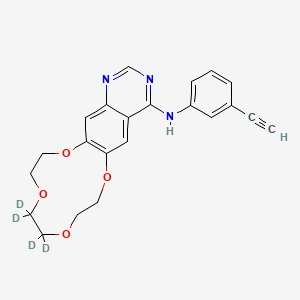
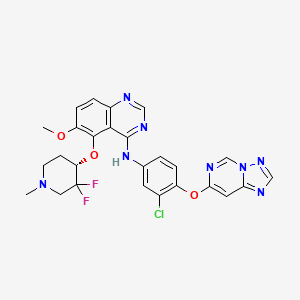
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
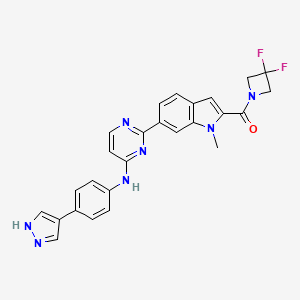
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)


